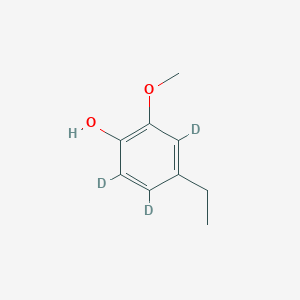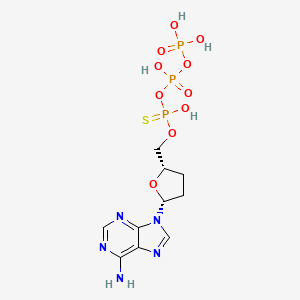
2,4-Xylidine-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Xylidine-D6, also known as 2,4-Dimethylphenyl-d6-amine, is an isotopically labeled form of the organic compound 2,4-xylidine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the original 2,4-xylidine molecule. The molecular formula of this compound is C8H5D6N, and it has a molecular weight of 127.22 g/mol . This compound is primarily used in scientific research due to its unique properties, which make it valuable for various applications.
Preparation Methods
The preparation of 2,4-Xylidine-D6 typically involves the deuteration of 2,4-xylidine. One common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions . This process results in the replacement of hydrogen atoms with deuterium atoms, producing the deuterated compound. Industrial production methods for this compound are similar to those used for other isotopically labeled compounds, involving precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2,4-Xylidine-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically nitro compounds or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of these reactions are amines.
Substitution: Substitution reactions involving this compound often occur under acidic or basic conditions, with common reagents including halogens and alkylating agents. .
Scientific Research Applications
2,4-Xylidine-D6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The deuterium atoms in this compound provide a unique signature that can be detected using spectroscopic techniques.
Biology: In biological research, this compound is used to label proteins and other biomolecules.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. The deuterium atoms help distinguish the labeled compound from its non-labeled counterparts.
Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Xylidine-D6 involves the formation of stable covalent bonds with target molecules. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage . This stable bond can be harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities in scientific research.
Comparison with Similar Compounds
2,4-Xylidine-D6 is one of several isomeric xylidines, which include 2,3-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine . These compounds share similar chemical structures but differ in the positions of the methyl groups on the benzene ring. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detectability of the compound, making it particularly valuable for studies requiring precise tracking and analysis.
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
127.22 g/mol |
IUPAC Name |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
InChI Key |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
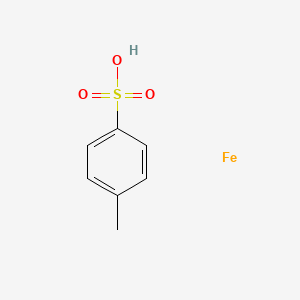
![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
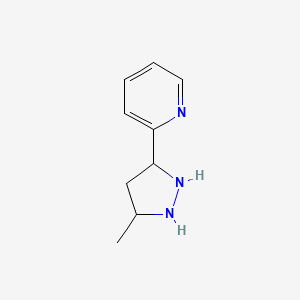
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)

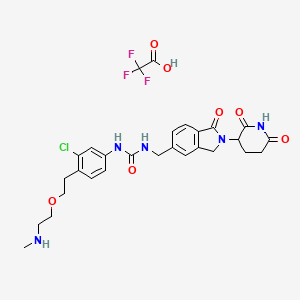
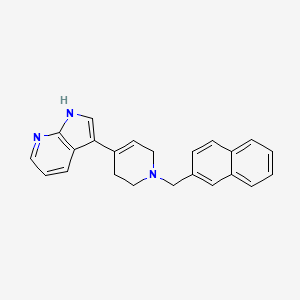
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
